molecular formula C14H13FN2O4S B6248441 2-{[(4-carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate CAS No. 2411314-67-3

2-{[(4-carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate

Cat. No.: B6248441
CAS No.: 2411314-67-3
M. Wt: 324.3
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Description

2-{[(4-carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate is a complex organic compound with potential applications in various fields of science and industry. This compound features a sulfurofluoridate group attached to a phenyl ring, which is further substituted with a carbamoylphenylamino group. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate typically involves multi-step organic reactions. One common method includes the reaction of 4-carbamoylphenylamine with formaldehyde to form an intermediate, which is then reacted with phenyl sulfurofluoridate under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as toluene and catalysts like tetrabutylammonium iodide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfurofluoridate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{[(4-carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    4-aminophenyl sulfurofluoridate: Similar structure but lacks the carbamoyl group.

    4-carbamoylphenyl sulfurofluoridate: Similar structure but lacks the amino group.

Uniqueness

2-{[(4-carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate is unique due to the presence of both the carbamoyl and amino groups, which can enhance its reactivity and potential biological activities compared to similar compounds .

Properties

CAS No.

2411314-67-3

Molecular Formula

C14H13FN2O4S

Molecular Weight

324.3

Purity

95

Origin of Product

United States

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